molecular formula C9H8BrN3 B3059119 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine CAS No. 944718-17-6

3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No. B3059119
CAS RN: 944718-17-6
M. Wt: 238.08
InChI Key: QLEPIXIMTMBVMQ-UHFFFAOYSA-N
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Description

“3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .


Molecular Structure Analysis

The molecular structure of “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The presence of the bromine atom and the methyl group attached to the pyrazole ring further characterizes the structure of this compound.


Chemical Reactions Analysis

Pyrazole compounds, including “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine”, are known to participate in various chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, bromination of 4- (1, 3-diaryl-1 H -pyrazol-4-yl) but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane furnishes the corresponding monobromo compounds directly .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and it is recommended to be stored at 4°C . It is soluble in DMSO but insoluble in water .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine”, are known for their potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity, making them potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Antibacterial Activity

The compound has shown promising antibacterial activity against various bacterial strains. In vitro antibacterial activity tests against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) have shown positive results .

Antifungal Activity

In addition to its antibacterial properties, “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” has also demonstrated antifungal activity. It has been tested against Aspergilus flavus and Aspergillus niger, showing promising results .

Anticancer Activity

Pyrazole-bearing compounds, including “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine”, have been associated with anticancer activity . The exact mechanisms of action and the specific types of cancer it is effective against require further research.

Anti-inflammatory Activity

The compound has been associated with anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Analgesic Activity

“3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” has been associated with analgesic (pain-relieving) properties . This suggests potential applications in the development of new analgesic drugs.

Antioxidant Activity

The compound has been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Herbicidal Activity

The compound has been associated with herbicidal activity . This suggests potential applications in the development of new herbicides.

Safety and Hazards

The safety data sheet indicates that “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” and similar compounds could involve further exploration of their potential applications in these fields. Additionally, the development of novel strategies for the synthesis of pyrazole scaffold could also be a promising future direction .

properties

IUPAC Name

3-bromo-5-(1-methylpyrazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-13-6-8(4-12-13)7-2-9(10)5-11-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEPIXIMTMBVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255854
Record name 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944718-17-6
Record name 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944718-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 4.33 g (15.3 mmol) 3-bromo-5-iodo-pyridine, 3.49 g (16.8 mmol) 1-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazol and 6.48 g (30.5 mmol) tri-potassium-phosphate-trihydrate in 30 ml 1,2-dimethoxyethane was heated to 80° C. under nitrogen. Then 321 mg (0.46 mmol) bis-(triphenylphosphine)-palladium(II)-chloride were added. The reaction mixture was stirred for 16 hours at 80° C. The reaction mixture was evaporated. The residue was chromatographed on a silica gel column with dichloromethane/methanol as eluent yielding 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)-pyridine als slightly yellow crystals; HPLC-MS: [M+H] 238/234.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
321 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,5-Dibromopyridine (500 mg, 2.11 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (400 mg, 1.9 mmol), 1,1′bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (172 mg, 0.211 mmol), and potassium phosphate tribasic (1.34 g, 6.33 mmol) were combined in a 20 mL microwave vial and dissolved in dioxane (9 mL) and water (1 mL). The vial was sealed and flushed with argon. The reaction mixture was stirred at 90° C. for 2 hours. The vial was then cooled to ambient temperature and diluted with ethyl acetate. The organic layer was washed with water, brine, and then dried over anhydrous magnesium sulfate. The solution was then filtered and concentrated in vacuo. The crude material was purified by MPLC on silica gel (using a gradient elution of 0-10% MeOH/DCM) to afford the title compound. 1H NMR (500 MHz, CDCl3) δ 8.58 (s, 1H), 8.44 (s, 1H), 7.82 (s, 1H), 7.72 (s, 1H), 7.63 (s, 1H), 3.91 (s, 3H). LRMS (ESI) calc'd for C9H8BrN3 [M+H]+: 238. Found: 238.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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